1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone
Description
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an amino group at position 6 and fluorine atoms at positions 2 and 2.
Properties
IUPAC Name |
1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYPGVRXKMHOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,3-Difluorophenyl)-2,2,2-Trifluoroethanone
The foundational step involves the introduction of the trifluoroacetyl group onto a 2,3-difluorophenyl scaffold. A Weinreb amide-mediated acylation is frequently employed for this purpose. Trifluoroacetic acid is converted to its Weinreb amide derivative via reaction with N,O-dimethylhydroxylamine. Subsequent treatment with 2,3-difluorophenylmagnesium bromide yields the desired ketone:
$$
\text{CF}3\text{C(O)N(Me)OMe} + \text{2,3-F}2\text{C}6\text{H}3\text{MgBr} \rightarrow \text{CF}3\text{C(O)C}6\text{H}3\text{F}2\text{-2,3} + \text{byproducts}
$$
This method circumvents over-addition common in Grignard reactions, achieving yields of 75–85% after purification.
Nitration at Position 6
Nitration of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone is conducted under fuming sulfuric acid (20–30% SO₃) and nitric acid at 5–60°C. The trifluoroacetyl group acts as a meta-director, while fluorine substituents enhance para/ortho reactivity. Under optimized conditions, nitration occurs preferentially at position 6 (para to the acyl group), yielding 1-(6-nitro-2,3-difluorophenyl)-2,2,2-trifluoroethanone with >90% regioselectivity.
Key Reaction Parameters :
Reduction of Nitro to Amino Group
Catalytic hydrogenation using 5% Pd/C under H₂ (1–3 atm) in ethanol reduces the nitro group to an amine. Alternatively, Fe/HCl or SnCl₂/HCl systems achieve comparable results at lower cost but require careful pH control to prevent dehalogenation. Post-reduction purification via flash chromatography (hexane/EtOAc gradient) isolates the title compound in 92% purity.
Halogen-Amination Exchange Strategies
Bromine-Amination via Buchwald-Hartwig Coupling
An alternative route begins with 1-(6-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone. Palladium-catalyzed amination employing BrettPhos-Pd-G3 and NH₃·H₂O in dioxane at 100°C substitutes bromine with an amino group. This method avoids nitration-reduction sequences but requires stringent anhydrous conditions and yields 70–78%.
Catalytic System Optimization :
- Ligand : BrettPhos enhances turnover frequency by stabilizing the Pd center.
- Base : Cs₂CO₃ facilitates deprotonation of ammonia.
- Solvent : Dioxane’s high boiling point accommodates elevated temperatures.
Directing Group-Assisted Acylation
Ortho-Metalation Tactics
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Nitration-Reduction | 78% | High regioselectivity | Multi-step, harsh nitration conditions |
| Buchwald-Hartwig | 72% | Direct amination | Expensive catalysts |
| Directed Ortho-Metalation | 65% | No nitro intermediates | Low yield, Boc protection required |
Scalability and Industrial Considerations
The nitration-reduction route is preferred for large-scale production due to reagent availability and established safety protocols. However, Pd-catalyzed amination offers atom economy and fewer steps, making it viable for pilot-scale synthesis. Critical challenges include:
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:
Chemistry
- Building Block for Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique trifluoro and difluoro groups provide distinct chemical reactivity that can be exploited in further chemical transformations.
Biology
- Potential Bioactive Compound: Research indicates that this compound may exhibit biological activity that could be harnessed for drug discovery. Its structural features may interact with specific biological targets, making it a candidate for further pharmacological studies.
Medicine
- Pharmaceutical Development: The compound's unique properties position it as a candidate for developing new pharmaceuticals. Its potential role as an inhibitor of specific enzymes or receptors could lead to novel therapeutic agents for treating various diseases .
Industry
- Specialty Chemicals Production: In industrial settings, this compound is used as an intermediate in the production of specialty chemicals, which are vital in various applications including agrochemicals and fine chemicals .
Case Studies
Several case studies demonstrate the applications of this compound:
- Drug Discovery Initiatives:
- Agricultural Chemistry:
Mechanism of Action
The mechanism by which 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone exerts its effects would depend on its specific application. For example:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the amino group (ortho vs. para) affects electronic distribution and intermolecular interactions. For instance, the para-substituted analog (APTE) demonstrates ion-responsive behavior in nanochannels due to charge modulation .
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Multifunctional Derivatives : Compounds with hydroxyl or methyl groups (e.g., ) exhibit improved solubility and bioavailability, making them candidates for drug intermediates.
Physicochemical Properties
Comparative physical properties of selected analogs:
Insights :
- Boiling Points : Chlorinated derivatives (e.g., 265°C in ) exhibit higher boiling points due to increased molecular weight and halogen-mediated intermolecular forces.
- Solubility: Amino-substituted analogs (e.g., APTE) show better solubility in polar solvents, facilitating their use in aqueous systems .
Biological Activity
Overview
1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS Number: 205756-47-4) is a synthetic organic compound notable for its unique combination of functional groups, including amino, difluoro, and trifluoro moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C8H4F5NO
- Molecular Weight : 225.12 g/mol
- IUPAC Name : 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Synthesis
The synthesis of this compound involves several steps:
- Nitration : Introduction of nitro groups to the phenyl ring.
- Reduction : Conversion of nitro groups to amino groups.
- Fluorination : Introduction of fluorine atoms at specific positions on the phenyl ring.
- Ketone Formation : Introduction of the ethanone group.
These steps typically require specific reagents and conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated derivatives have shown enhanced potency against human histone deacetylases (HDACs), which are key targets in cancer therapy. The introduction of fluorine atoms was found to improve the inhibitory effects on HDACs compared to non-fluorinated counterparts .
Enzyme Inhibition
Research has demonstrated that this compound may act as a weak inhibitor of PKMYT1 kinase, which is implicated in cell cycle regulation and DNA damage response. This suggests potential applications in cancer treatment where modulation of cell cycle checkpoints is critical .
Study on Fluorinated Compounds
A comparative study highlighted that fluorinated compounds similar to this compound exhibited improved binding affinity and selectivity towards HDACs. The study reported IC50 values indicating that increased fluorination correlates with enhanced biological activity .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Largazole | 3.64 | HDACs |
| Trifluoromethyl derivative | 0.88 | HDACs |
| Pentafluorobenzene derivative | 1.51 | HDACs |
Antimicrobial Evaluation
Another research effort evaluated the antimicrobial properties of related compounds and found promising results against various bacterial strains. The structural features contributed significantly to their efficacy .
Q & A
What are the optimal synthetic routes for preparing 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of trifluoroacetophenone derivatives often employs Friedel-Crafts acylation or nucleophilic substitution. For amino- and fluoro-substituted analogs, protecting group strategies are critical. For example, introducing the trifluoroacetyl group via acyl chloride intermediates (e.g., trifluoroacetic anhydride) under Lewis acid catalysis (AlCl₃ or FeCl₃) can achieve yields >70% in anhydrous dichloromethane . However, competing side reactions (e.g., over-fluorination or deamination) require precise temperature control (0–5°C) and stoichiometric monitoring. Post-synthesis, LC-MS or ¹⁹F NMR is recommended to verify purity and structural integrity .
How do electronic effects of the 6-amino-2,3-difluoro substituents influence the reactivity of the trifluoroethanone moiety in nucleophilic addition reactions?
Advanced Research Question
The electron-withdrawing trifluoroethanone group is further activated by the ortho/para-difluoro substituents, enhancing electrophilicity at the carbonyl carbon. Computational studies (DFT) suggest that the amino group at position 6 introduces resonance-assisted hydrogen bonding, which stabilizes transition states in nucleophilic attacks (e.g., Grignard or hydride additions). Experimental data show that the compound reacts 3–5× faster with organozinc reagents compared to non-fluorinated analogs, but competing defluorination occurs above 40°C. Kinetic studies under inert atmospheres (Ar) are advised to suppress oxidative byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
